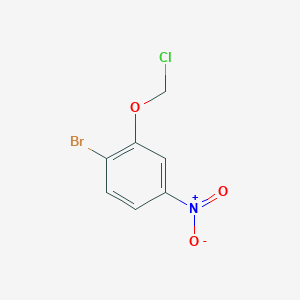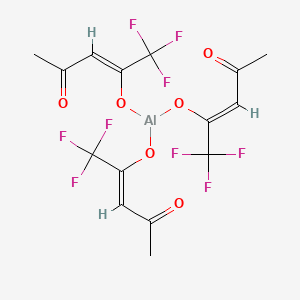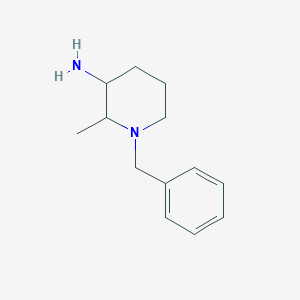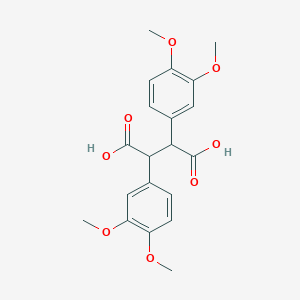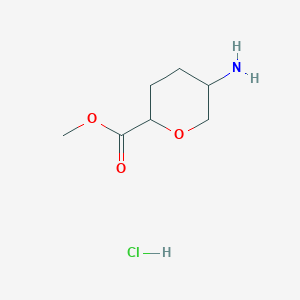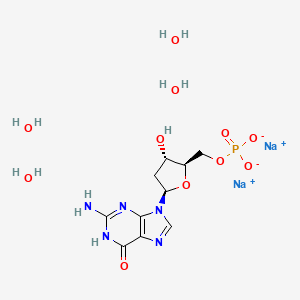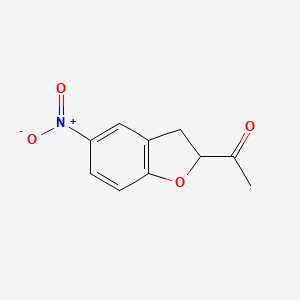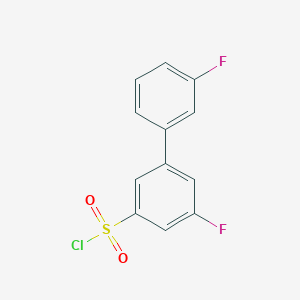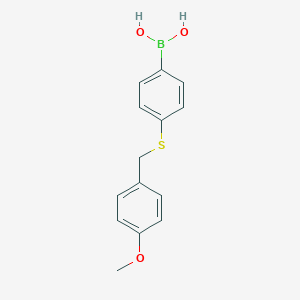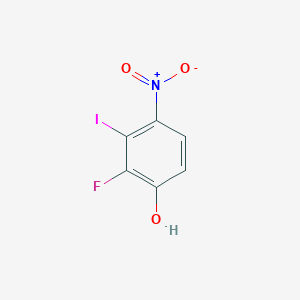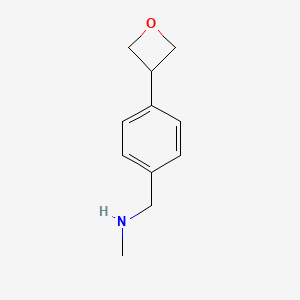![molecular formula C12H10Cl2N2O B13149037 3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine. The reaction is catalyzed by iodine, which facilitates the formation of the pyrazole structure . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper iodide (CuI) and cesium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve the use of ultrasonic-assisted synthesis, which has been shown to improve yields and reduce reaction times . This method involves the use of ultrasonic waves to enhance the reaction kinetics and improve the overall efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and phenyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
作用機序
The mechanism of action of 3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazine: Exhibits antimicrobial and anti-inflammatory properties.
Indole Derivatives: Possess a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its chloro and phenyl substitutions enhance its potential as a versatile scaffold for the development of new therapeutic agents .
特性
分子式 |
C12H10Cl2N2O |
|---|---|
分子量 |
269.12 g/mol |
IUPAC名 |
3-chloro-2-(4-chlorophenyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C12H10Cl2N2O/c13-8-1-3-9(4-2-8)16-12(14)10-7-17-6-5-11(10)15-16/h1-4H,5-7H2 |
InChIキー |
QQWJJQXHGDALKJ-UHFFFAOYSA-N |
正規SMILES |
C1COCC2=C(N(N=C21)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


